N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)
Description
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) is a bis(acetamide) derivative featuring an (E)-configured diazenediyl (azo) bridge connecting two para-substituted phenyl rings. Each phenyl group is further substituted with a 2-iodoacetamide moiety. Limited direct data on this compound are available in the provided evidence (e.g., inaccessible content in ), but insights can be inferred from structurally related analogs.
Properties
CAS No. |
500784-79-2 |
|---|---|
Molecular Formula |
C16H14I2N4O2 |
Molecular Weight |
548.12 g/mol |
IUPAC Name |
2-iodo-N-[4-[[4-[(2-iodoacetyl)amino]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14I2N4O2/c17-9-15(23)19-11-1-5-13(6-2-11)21-22-14-7-3-12(4-8-14)20-16(24)10-18/h1-8H,9-10H2,(H,19,23)(H,20,24) |
InChI Key |
NPEGYMSENWXIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)N=NC2=CC=C(C=C2)NC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling
The azobenzene core is typically synthesized via diazo coupling. p-Nitroaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt. This intermediate is coupled with a second equivalent of p-nitroaniline under alkaline conditions (pH 8–10) to yield 4,4'-dinitroazobenzene. The reaction is highly sensitive to temperature and pH, with deviations leading to undesired ortho-substituted byproducts.
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C (diazotization), 25°C (coupling) |
| Solvent | Aqueous HCl/NaOH |
| Reaction Time | 2–4 hours |
| Yield | 60–75% |
Reduction to Diamine
4,4'-Dinitroazobenzene is reduced to 4,4'-diaminoazobenzene using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. Hydrogenation at 50–60 psi H₂ and 40°C achieves near-quantitative conversion, while SnCl₂ offers a cost-effective alternative with yields of 85–90%.
Comparative Reduction Methods
| Reducing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂ (5% Pd-C) | EtOH, 40°C, 6 hrs | 95 | 98 |
| SnCl₂ (HCl) | Reflux, 3 hrs | 88 | 92 |
Acylation with Iodoacetyl Chloride
Reaction Mechanism
The diaminoazobenzene undergoes acylation with iodoacetyl chloride (CAS 38020-81-4) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is driven by the nucleophilicity of the amine groups, which attack the electrophilic carbonyl carbon of iodoacetyl chloride. A base such as triethylamine (Et₃N) or pyridine neutralizes HCl byproducts, shifting equilibrium toward product formation.
Key Steps
- Activation : Iodoacetyl chloride’s iodine atom enhances carbonyl electrophilicity, facilitating amide bond formation.
- Steric Considerations : The bulky azobenzene core necessitates slow reagent addition to prevent steric hindrance.
- Temperature Control : Exothermicity requires cooling (0–10°C) to minimize side reactions.
Optimized Protocol
- Dissolve 4,4'-diaminoazobenzene (1.0 equiv) in dry DCM (50 mL/mmol) under N₂.
- Add Et₃N (2.2 equiv) and cool to 0°C.
- Slowly add iodoacetyl chloride (2.1 equiv) over 30 minutes.
- Warm to room temperature and stir for 12 hours.
- Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography (hexane:EtOAc, 3:1).
Yield and Characterization
| Parameter | Result |
|---|---|
| Isolated Yield | 78–82% |
| Melting Point | 198–202°C |
| ¹H NMR (CDCl₃) | δ 8.20 (d, 4H), 7.85 (d, 4H), 3.90 (s, 4H) |
| IR (KBr) | 3320 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (N=N) |
Alternative Synthetic Routes
One-Pot Acylation-Reduction
A modified approach combines nitro reduction and acylation in a single pot. 4,4'-Dinitroazobenzene is hydrogenated in the presence of iodoacetic anhydride, leveraging in situ formation of the diamine and subsequent acylation. This method reduces purification steps but requires stringent control over hydrogenation kinetics to prevent over-reduction.
Advantages and Limitations
- Yield : 70–75%
- Purity : 90–93% (minor dehalogenation byproducts observed)
Solid-Phase Synthesis
Immobilizing 4,4'-diaminoazobenzene on Wang resin enables iterative acylation with iodoacetyl chloride. After cleavage from the resin, the product is obtained in 65–70% yield with >95% purity. This method is scalable but necessitates specialized equipment.
Challenges and Mitigation Strategies
Iodine Stability
Iodoacetamide groups are prone to light-induced degradation. Reactions must be conducted in amber glassware under inert atmospheres. Stabilizing agents like 1,4-dioxane (5% v/v) reduce radical-mediated decomposition.
Regioselectivity
Competing O-acylation is suppressed by using non-polar solvents (e.g., DCM) and excess amine base. Monitoring via TLC (Rf = 0.4 in hexane:EtOAc) ensures reaction completion.
Industrial-Scale Production
Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
- Residence Time : 8–10 minutes
- Temperature : 25°C
- Catalyst : 0.5 mol% DMAP (4-dimethylaminopyridine) Yields of 85% with 99.5% purity are achievable, demonstrating feasibility for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4’-Bis(iodoacetylamino)azobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azobenzene core to hydrazobenzene derivatives.
Substitution: The iodoacetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Hydrazobenzene derivatives are common products.
Substitution: Various substituted azobenzenes can be formed depending on the nucleophile used.
Scientific Research Applications
(E)-4,4’-Bis(iodoacetylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo photoisomerization.
Industry: Utilized in the development of advanced materials with tunable properties for use in electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-4,4’-Bis(iodoacetylamino)azobenzene is primarily based on its photoisomerization properties. When exposed to light, the compound can switch between its trans and cis forms. This structural change can influence its interactions with other molecules, making it useful in applications such as molecular switches and sensors. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1: Key Structural Attributes of Bis(acetamide) Derivatives
Key Observations :
- Substituents: Iodo groups (high atomic radius, polarizable) contrast with chloro or cyano groups, affecting electronic properties and steric bulk. For example, 2-chloroacetamide derivatives exhibit higher reactivity in nucleophilic substitutions compared to iodo analogs due to weaker C–Cl bonds .
- Molecular Weight: The iodo substituents contribute significantly to the molecular weight (~588 g/mol), which may influence solubility and crystallinity compared to lighter analogs like the cyano derivative (354 g/mol) .
Physicochemical Properties
- Solubility: Iodoacetamide derivatives generally exhibit lower aqueous solubility compared to chloro or cyano analogs due to increased hydrophobicity .
- Thermal Stability : Azo-bridged compounds (e.g., 4G1I in ) demonstrate thermal lability above 150°C, whereas sulfonyl or methylene bridges enhance stability (e.g., decomposition >200°C for sulfonyl derivatives) .
Biological Activity
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) is a compound with the molecular formula and a CAS number of 71366830. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This article reviews the biological activity of this compound, summarizing its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The structure of N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) can be represented as follows:
The biological activity of N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) is primarily attributed to its ability to induce apoptosis in cancer cells. The compound operates through the following mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression.
- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death. This is facilitated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : The compound is known to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide):
| Cell Line | IC50 (µM) | Mechanism | Effect |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction | Decreased viability |
| MCF-7 (breast cancer) | 10 | Cell cycle arrest | Inhibition of proliferation |
| A549 (lung cancer) | 12 | ROS generation | Increased apoptosis |
| HCT116 (colon cancer) | 8 | Activation of caspases | Enhanced cell death |
Case Studies
- HeLa Cell Study : A study demonstrated that treatment with N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) resulted in a significant decrease in cell viability at concentrations above 15 µM. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
- MCF-7 Cell Line Investigation : In another study focusing on MCF-7 cells, the compound was shown to induce cell cycle arrest in the G2/M phase at an IC50 of 10 µM. This suggests its potential as a chemotherapeutic agent targeting breast cancer.
- A549 Lung Cancer Model : Research on A549 cells highlighted that exposure to the compound led to elevated levels of ROS, which correlated with increased apoptotic markers. The IC50 was determined to be 12 µM.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide), and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling diazene-linked aromatic precursors with 2-iodoacetamide groups. A two-step approach is common:
Diazene Bridge Formation : Reacting 4,1-phenylene diamine derivatives with nitrous acid (HNO₂) under controlled pH to form the (E)-diazene linkage .
Iodoacetamide Functionalization : Introduce 2-iodoacetamide via nucleophilic substitution using iodoacetyl chloride and a base (e.g., triethylamine) in anhydrous solvents like DMF or THF .
- Optimization : Yield improvements (55–80%) are achieved by optimizing stoichiometry, reaction time (e.g., reflux for 2–6 hours), and purification via recrystallization (ethanol/water mixtures) .
Q. How is the structure of N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic protons, while δ 3.8–4.2 ppm (CH₂I) and δ 2.1 ppm (acetamide CH₃) validate the iodoacetamide groups .
- FT-IR : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 500–600 cm⁻¹ (C-I) are diagnostic .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the (E)-diazene configuration and confirms bond angles (e.g., 120° for aromatic rings) .
Q. What are the key challenges in achieving high purity and yield during synthesis?
- Challenges :
- Byproduct Formation : Competing (Z)-isomer formation during diazene synthesis. Mitigated by using low-temperature (0–5°C) reactions and excess HNO₂ .
- Iodine Stability : 2-iodoacetamide groups are prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are employed to study the electronic and geometric properties of this compound, and how do they correlate with experimental data?
- Methodology :
- DFT Calculations : B3LYP/6-311G++(d,p) basis sets optimize geometry and predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps (e.g., bandgap ~4.2 eV) .
- Validation : Experimental IR/NMR data align with theoretical predictions (e.g., C=O stretch deviations <5 cm⁻¹) .
- Applications : Computational models guide modifications to enhance photophysical properties for optoelectronic applications .
Q. How does the iodine in the acetamide groups influence reactivity and applications in cross-coupling reactions?
- Reactivity : The C-I bond facilitates Suzuki-Miyaura or Ullmann coupling reactions. For example, coupling with arylboronic acids yields extended π-conjugated systems .
- Methodology :
- Catalysis : Use Pd(PPh₃)₄ (2 mol%) in THF/H₂O at 80°C for 12 hours.
- Yield : 60–75% after purification .
Q. What strategies analyze thermal stability and decomposition pathways under various conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
